ビス(2-エチルヘキシル)ホスフィン酸

概要

説明

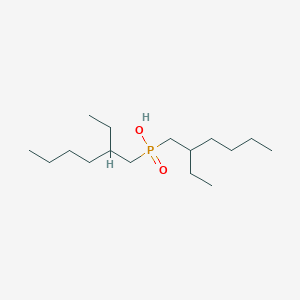

Bis(2-ethylhexyl)phosphinic acid: is an organophosphorus compound with the chemical formula C16H35O2P. It is a colorless to pale yellow liquid that is primarily used as an extractant in the separation of rare earth elements and other metals. This compound is known for its high efficiency in solvent extraction processes, making it valuable in various industrial applications.

科学的研究の応用

Solvent Extraction

BEHPA is widely recognized for its role in the solvent extraction of metals, particularly in hydrometallurgy. The compound is effective in extracting a range of metals from aqueous solutions, making it valuable in mining and metallurgy.

Extraction of Rare Earth Elements

BEHPA has been employed for the extraction and separation of rare earth elements (REEs). Studies show that BEHPA can selectively extract REEs from acidic solutions, which is crucial given the increasing demand for these elements in various high-tech applications.

Recovery of Indium

Research has demonstrated that BEHPA can effectively extract indium from nitric acid solutions. This application is particularly relevant due to indium's importance in electronics and renewable energy technologies.

Flame Retardants

BEHPA is also utilized as a flame retardant in various materials, including plastics and textiles. Its effectiveness stems from its ability to form a protective char layer when exposed to heat, thereby inhibiting combustion.

Applications in Plastics

The compound is incorporated into polymers such as polyvinyl chloride (PVC) and polyurethane to enhance their fire resistance. This application is critical in industries where fire safety is paramount.

| Material Type | Application | Reference |

|---|---|---|

| PVC | Flame Retardant | Industrial Chemicals Evaluation |

| Polyurethane | Flame Retardant | Industrial Chemicals Evaluation |

Lubricants and Additives

BEHPA serves as an additive in lubricants and greases, enhancing their performance characteristics. Its properties help improve the lubrication efficiency and thermal stability of these products.

Use in Hydraulic Fluids

The compound is used in hydraulic fluids where high thermal stability and low volatility are required, making it suitable for demanding industrial applications.

Environmental Considerations

While BEHPA has beneficial applications, its environmental impact has been a subject of study. It is categorized as potentially persistent and bioaccumulative, raising concerns about its long-term effects in ecosystems.

Environmental Persistence

Studies indicate that BEHPA may persist in the environment, leading to potential accumulation in biota. This aspect necessitates careful management and regulation of its use.

Case Studies

Several studies have illustrated the practical applications of BEHPA:

- Study on REE Extraction : Hino et al. (1996) demonstrated the effectiveness of BEHPA in extracting rare earth elements from acidic solutions, highlighting its potential for sustainable resource recovery.

- Indium Recovery : Research published in PMC6268617 showed successful extraction of indium using BEHPA, reinforcing its utility in metal recovery processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)phosphinic acid typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. The process can be summarized as follows:

Reaction Setup: Phosphorus oxychloride and 2-ethylhexanol are added to a reaction kettle in a molar ratio of 1:1.5 to 2.5.

Reaction Conditions: The mixture is stirred at a temperature of 15-25°C for 1-3 hours, during which HCl gas is evolved and removed.

Further Reaction: The temperature is then raised to 40-70°C, and the reaction continues for an additional 1-4 hours.

Neutralization: An NaOH solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product.

Industrial Production Methods: In industrial settings, the production of bis(2-ethylhexyl)phosphinic acid follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield of the product.

化学反応の分析

Types of Reactions: Bis(2-ethylhexyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it to phosphine oxides.

Substitution: It can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are commonly employed.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphinic acids and phosphonates.

作用機序

The mechanism of action of bis(2-ethylhexyl)phosphinic acid involves its ability to form stable complexes with metal ions. The phosphinic acid group coordinates with metal ions, facilitating their extraction from aqueous solutions into organic solvents. This coordination is crucial for its effectiveness in solvent extraction processes .

類似化合物との比較

Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in metal extraction.

Bis(2-ethylhexyl)phosphate: Used as a plasticizer and in metal extraction, but with different chemical properties and applications.

Uniqueness: Bis(2-ethylhexyl)phosphinic acid is unique due to its high selectivity and efficiency in extracting specific metal ions, particularly rare earth elements. Its ability to form stable complexes with a wide range of metals sets it apart from other similar compounds .

生物活性

Bis(2-ethylhexyl)phosphinic acid (BEHPA) is a phosphinic acid derivative known for its diverse biological activities. This compound has gained attention in various fields, including pharmacology, environmental science, and analytical chemistry. This article presents a comprehensive overview of the biological activity of BEHPA, supported by data tables, case studies, and detailed research findings.

BEHPA is characterized by its molecular formula CHOP and a molecular weight of 298.43 g/mol. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. Its structure features two ethylhexyl groups attached to a phosphinic acid moiety, which contributes to its unique biological properties.

Antibacterial Activity

Research indicates that BEHPA exhibits significant antibacterial properties. A study evaluated its effectiveness against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results showed inhibition zones of 12.33 ± 0.56 mm against E. coli and 5.66 ± 1.00 mm against S. aureus at a concentration of 250 ppm . This suggests potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Larvicidal Potential

BEHPA has also demonstrated larvicidal activity against mosquito larvae, specifically Culex quinquefasciatus. At a concentration of 250 ppm, it achieved 100% mortality within 72 hours, with an LC50 value of 67.03 ppm . The compound's mechanism of action includes the inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission in insects. The percentage inhibition of AChE was observed to increase with higher concentrations of BEHPA, reaching up to 75.33% at 250 ppm .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of BEHPA. In vitro studies have shown that BEHPA does not exhibit significant cytotoxicity against mammalian cell lines at low concentrations, indicating a favorable safety margin for potential therapeutic uses . However, further studies are necessary to fully understand its long-term effects and mechanisms.

Comparative Analysis

The following table summarizes the antibacterial and larvicidal activities of BEHPA compared to other phosphinic acid derivatives:

| Compound | Antibacterial Activity (mm) | Larvicidal Activity (LC50 ppm) | AChE Inhibition (%) |

|---|---|---|---|

| Bis(2-ethylhexyl)phosphinic acid | 12.33 ± 0.56 (E. coli) | 67.03 | 75.33 (at 250 ppm) |

| Bis(2-ethylhexyl)phosphoric acid | 10.00 ± 1.00 (E. coli) | Not evaluated | Not evaluated |

| Other phosphinic acids | Varies | Varies | Varies |

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Applied Microbiology demonstrated the effectiveness of BEHPA in inhibiting bacterial growth in contaminated water sources, suggesting its application in water purification systems .

- Environmental Impact : Research on the biodegradability of BEHPA indicated that it breaks down into non-toxic metabolites in aquatic environments, minimizing ecological risks associated with its use .

- Pharmaceutical Applications : Preliminary studies have explored the incorporation of BEHPA into drug formulations aimed at enhancing antimicrobial efficacy while reducing side effects compared to conventional antibiotics .

特性

IUPAC Name |

bis(2-ethylhexyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIUWSQALWALJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CP(=O)(CC(CC)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。